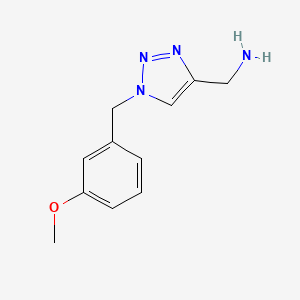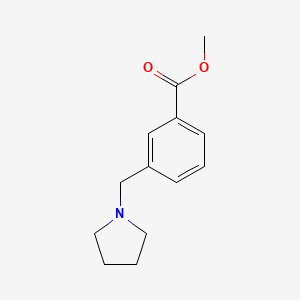
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate
Vue d'ensemble
Description
“Methyl 3-(pyrrolidin-1-ylmethyl)benzoate” is a chemical compound with the CAS number 321198-22-5 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(pyrrolidin-1-ylmethyl)benzoate” is represented by the formula C13H17NO2 . The InChI code for this compound is 1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 .Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered ring with nitrogen heterocycles, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Methyl 3-(pyrrolidin-1-ylmethyl)benzoate, as a pyrrolidine derivative, contributes to the exploration of pharmacophore space due to its sp3-hybridization, stereochemistry, and three-dimensional coverage. The presence of the pyrrolidine ring in bioactive molecules enhances target selectivity and facilitates the design of new compounds with varied biological profiles. Different synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings, are employed to achieve these objectives. The stereochemistry of the pyrrolidine ring, particularly the stereogenicity of carbons, plays a crucial role in the biological activity of drug candidates, influencing their binding modes to enantioselective proteins (Li Petri et al., 2021).
Influence of Metals on Ligands
The interaction between metals and biologically important molecules like benzoates, including derivatives like Methyl 3-(pyrrolidin-1-ylmethyl)benzoate, has been extensively studied. Research shows that metals can significantly influence the electronic system of these ligands, affecting their reactivity, stability, and interaction with biological targets. Understanding these interactions is vital for predicting the reactivity and stability of complex compounds, potentially enhancing their pharmaceutical applications (Lewandowski et al., 2005).
Epigenetics and Environmental Chemicals
Epigenetic studies have shown that environmental chemicals, including various organic compounds, can modify epigenetic marks. While Methyl 3-(pyrrolidin-1-ylmethyl)benzoate itself is not directly mentioned, its structural relatives and derivatives could potentially influence gene expression without altering the DNA sequence. These epigenetic alterations, mediated by environmental chemicals, have significant implications for understanding the molecular mechanisms underlying toxicity and disease pathogenesis (Baccarelli & Bollati, 2009).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives, closely related to Methyl 3-(pyrrolidin-1-ylmethyl)benzoate, highlight the importance of such structures in supramolecular chemistry. Their capacity for self-assembly into one-dimensional nanometer-sized structures, stabilized by hydrogen bonding, underscores their utility in nanotechnology, polymer processing, and biomedical applications. This versatility makes them an adaptable building block for designing new materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
The safety data sheet for “Methyl 3-(pyrrolidin-1-ylmethyl)benzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
methyl 3-(pyrrolidin-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEZKBUYAMSZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700206 | |
| Record name | Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate | |
CAS RN |
321198-22-5 | |
| Record name | Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)
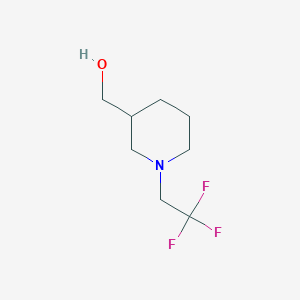
![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)
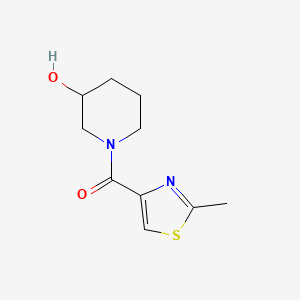
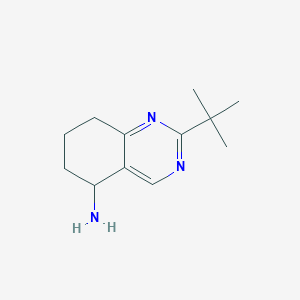
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)
![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)
![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)
